molecular formula C9H5Cl2FN2O B3024115 2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 851983-50-1

2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No.: B3024115
CAS No.: 851983-50-1
M. Wt: 247.05 g/mol
InChI Key: KOUMFDONMQMDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Oxadiazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound 2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole features a 4-chloro-2-fluorophenyl group at position 2 and a chloromethyl substituent at position 4. The chloromethyl group at C5 enhances reactivity for further functionalization, while the 4-chloro-2-fluorophenyl moiety introduces steric and electronic effects influencing biological activity .

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2FN2O/c10-4-8-13-14-9(15-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUMFDONMQMDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution under mild conditions. Key reactions include:

Thiocyanation

Reaction with potassium thiocyanate (KSCN) in acetonitrile at 82°C replaces the chloromethyl group with a thiocyanate (-SCN) moiety :

ReactantsConditionsProductReference
KSCN, TBAB (catalyst)MeCN, 82°C, 4 hours5-(thiocyanatomethyl)-1,3,4-oxadiazole

Similar reactions occur with potassium selenocyanate (KSeCN) to yield selenocyanate derivatives .

Amine Functionalization

The chloromethyl group reacts with primary or secondary amines to form amine-substituted derivatives. For example, treatment with benzylamine in the presence of triethylamine (Et₃N) yields 5-(benzylaminomethyl)-1,3,4-oxadiazole .

Aromatic Halogen Reactivity

The 4-chloro-2-fluorophenyl substituent participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

The chlorine atom at the para position undergoes palladium-catalyzed coupling with aryl boronic acids. Typical conditions use Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water:

ReactantsConditionsProductReference
Aryl boronic acid, Pd(PPh₃)₄Dioxane/H₂O, 80°C5-(chloromethyl)-2-(biaryl)-1,3,4-oxadiazole

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring itself participates in reactions under specific conditions:

Ring-Opening Reactions

Treatment with strong bases (e.g., NaOH) in polar aprotic solvents like DMF cleaves the oxadiazole ring, generating imidamide intermediates .

Reductive Transformations

The chloromethyl group can be reduced to a methyl group using NaBH₄ or LiAlH₄, yielding 5-methyl-1,3,4-oxadiazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies reveal that it can inhibit the proliferation of cancer cells, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives, including the compound , and tested their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives had IC50 values in the micromolar range, highlighting their potential as anticancer agents .

Material Science

Polymeric Applications
The incorporation of oxadiazole moieties into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound can be used as a building block in the synthesis of high-performance polymers with improved thermal and mechanical properties .

Fluorescent Materials
Due to its unique electronic properties, this compound has been studied for use in fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Agricultural Applications

Pesticidal Activity
Recent studies suggest that derivatives of oxadiazoles can act as effective pesticides. The chloromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate plant tissues and exert biological effects against pests .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundHeLa15
This compoundMCF-720

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or interfering with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at C2 and C5 Positions

The biological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name C2 Substituent C5 Substituent Key Properties/Activities References
2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole (Target) 4-Chloro-2-fluorophenyl Chloromethyl Hypothesized reactivity for further derivatization; potential antimicrobial/anticancer N/A
2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole 2,4-Dichlorophenyl Methylthio Intermediate for sulfonyl derivatives; synthesized via thiol methylation (81% yield)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl 4-Fluorophenyl Anticancer activity: 98.74% growth inhibition (SF-295-CNS cancer at 10⁻⁵ M)
2-(Adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole Adamantyl 4-Chlorophenyl Structural rigidity; crystal packing influenced by halogen substitution
2-(4-Nitrophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) 4-Nitrophenyl 4-Chlorophenyl CNS depressant activity; electron-withdrawing groups enhance pharmacological effects
2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole Chloromethyl 2,4-Dichlorophenyl Anticancer precursor (IC₅₀ = 2.46 μg/mL against liver cancer)
Anticancer Activity
  • 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106): Exhibited 98.74% growth inhibition against CNS cancer (SF-295) at 10⁻⁵ M .
  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives : Selective activity against liver cancer (Hep-G2) with IC₅₀ = 2.46 μg/mL .
Anti-Inflammatory Activity
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Showed 59.5% inhibition, comparable to indomethacin (64.3%) at 20 mg/kg .
Fungicidal/Herbicidal Activity
  • 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g): Demonstrated bleaching herbicidal effects and fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum) .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Nitro (NO₂) or chloro (Cl) substituents at C2/C5 enhance CNS depressant and anticancer activities by increasing lipophilicity and membrane permeability .
  • Halogen Positioning : Fluorine at the para position (e.g., 2-(4-fluorophenyl) ) improves metabolic stability, while ortho substituents (e.g., 2-chloro) introduce steric hindrance .
  • Chloromethyl Reactivity : The chloromethyl group enables facile derivatization into sulfonyl or thioether analogs, broadening pharmacological scope .

Key Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Oxadiazoles

Compound Cell Line (IC₅₀ or % Inhibition) Dose Reference
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) SF-295 (98.74%) 10⁻⁵ M
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclohexanamine Hep-G2 (IC₅₀ = 2.46 μg/mL) Not specified

Biological Activity

2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound notable for its diverse biological activities. This compound is characterized by the presence of an oxadiazole ring, which is known for its pharmacological relevance. The molecular formula is C9H5Cl2FN2OC_9H_5Cl_2FN_2O, and it has a molecular weight of 247.05 g/mol .

Antimicrobial and Antifungal Properties

Research indicates that derivatives of oxadiazole compounds, including this compound, exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that certain oxadiazole derivatives demonstrate potent activity against various bacterial strains and fungi. In particular, compounds with similar structures have been reported to show effective inhibition against Escherichia coli and Candida albicans .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In one notable investigation, compounds structurally related to this compound were tested against several cancer cell lines. The results indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of p53 and caspase pathways .

Case Study: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
A1MCF-70.65Apoptosis induction via p53 activation
A2U-9371.20Cell cycle arrest
A3A5492.41Caspase activation

Nematocidal Activity

Recent studies have highlighted the nematocidal properties of oxadiazole derivatives. For example, a specific derivative demonstrated remarkable activity against Bursaphelenchus xylophilus, with an LC50 value significantly lower than that of established nematicides like avermectin . This suggests that the compound may interact with acetylcholine receptors in nematodes, disrupting their neuromuscular functions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate the activity of receptors such as acetylcholine receptors.
  • Cellular Processes : The compound might interfere with cellular signaling pathways leading to apoptosis in cancer cells.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 4-chloro-2-fluorobenzohydrazide and chloroacetic acid under acidic conditions . This compound can undergo various chemical reactions including:

  • Nucleophilic Substitution : The chloromethyl group can be substituted by nucleophiles.
  • Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives.

Reaction Overview

Reaction TypeDescription
Nucleophilic SubstitutionChloromethyl group replaced by amines or thiols
OxidationFormation of additional functional groups
ReductionConversion to amine derivatives

Q & A

Q. What are the established synthetic routes for 2-(4-chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole?

The compound is typically synthesized via cyclodehydration using POCl₃. A general method involves refluxing a mixture of chloroacetic acid (1.2 eq) and the appropriate acid hydrazide derivative (1 eq) in POCl₃ for 5–6 hours. After neutralization with NaOH (pH 6–7), the precipitate is purified via column chromatography (n-hexane:EtOAc, 7:1), yielding the product in moderate to high yields (e.g., 65–87%) . Variations in substituents on the phenyl ring may require optimization of reaction conditions or alternative hydrazide precursors.

Q. How is the structural identity of this compound confirmed?

Key techniques include:

  • NMR spectroscopy : Signals for the chloromethyl group (δ ~5.09 ppm in 1H^1H) and aromatic protons (δ ~7.2–8.0 ppm) are observed .
  • Mass spectrometry : ESI-MS or HR-ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 331.2) .
  • X-ray crystallography : Crystal structures of analogous oxadiazoles reveal planar geometries and intermolecular interactions (e.g., C–H···N/O) .

Q. What are the recommended storage and stability protocols?

While specific stability data for this compound is limited, structurally similar oxadiazoles are stored at room temperature (RT) in airtight containers under inert gas (N₂/Ar). Light-sensitive derivatives should be shielded from UV exposure .

Advanced Research Questions

Q. What mechanistic insights explain the cyclodehydration step in its synthesis?

POCl₃ acts as both a solvent and dehydrating agent, facilitating the cyclization of hydrazide intermediates into the oxadiazole ring. The reaction proceeds via intermediate acyl chloride formation, followed by intramolecular nucleophilic attack by the hydrazide nitrogen . Kinetic studies of analogous systems suggest temperature and stoichiometry critically influence yield and purity.

Q. Are there reported biological activities for this compound or its analogs?

While direct data is scarce, structurally related oxadiazoles exhibit:

  • Antimicrobial activity : Substituted oxadiazoles inhibit bacterial growth via interference with cell wall synthesis .
  • CFTR modulation : Chlorophenyl-oxadiazole derivatives act as potentiators/inhibitors of cystic fibrosis transmembrane conductance regulators .
  • Anticancer potential : Thiadiazole-oxadiazole hybrids demonstrate apoptosis induction in cancer cell lines .

Q. How might this compound be applied in material science?

Oxadiazoles are used in:

  • Scintillators : Derivatives like BPBD ([2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole]) enhance radiation detection efficiency in polymer matrices .
  • OLEDs : The electron-deficient oxadiazole core improves charge transport in electroluminescent devices .

Q. What analytical methods quantify this compound in complex matrices?

  • HPLC-UV/HRMS : Reverse-phase C18 columns with acetonitrile/water gradients separate oxadiazoles. HRMS (exact mass 274.0317) ensures specificity .
  • TGA/DSC : Thermal stability analysis reveals decomposition profiles (e.g., onset ~200°C for analogous compounds) .

Q. How do researchers address contradictions in synthetic yields across literature?

Reproducibility issues may arise from:

  • Hydrazide purity : Impurities in precursors reduce cyclization efficiency .
  • Neutralization pH : Deviations from pH 6–7 during workup can hydrolyze the chloromethyl group .
  • Chromatography conditions : Solvent polarity adjustments improve resolution of byproducts .

Q. What computational approaches predict its reactivity or binding modes?

  • Molecular docking : Assess interactions with biological targets (e.g., CFTR) using AutoDock or Schrödinger .
  • DFT calculations : Optimize geometry and calculate frontier orbital energies (HOMO/LUMO) to predict charge-transfer properties .

Q. What safety precautions are advised for handling this compound?

  • Toxicity : Limited data necessitate assuming acute toxicity. Use fume hoods and PPE (gloves, goggles).
  • Waste disposal : Incinerate or treat with oxidizing agents (e.g., KMnO₄/H₂SO₄) to degrade hazardous byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.